Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester
Overview
Description
Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of carbamates
Mechanism of Action
Target of Action
The primary target of Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester is the CCR6 receptor . The CCR6 receptor plays a crucial role in immune response and inflammation, making it a significant target for the treatment or prevention of various diseases, conditions, or disorders .
Mode of Action
This compound acts as a modulator of the CCR6 receptor . By interacting with this receptor, it can influence the receptor’s activity, leading to changes in the cellular responses mediated by the CCR6 receptor .
Biochemical Pathways
The modulation of the CCR6 receptor affects various biochemical pathways involved in immune response and inflammation . The downstream effects of these pathways can lead to changes in the physiological responses related to these processes .
Result of Action
The modulation of the CCR6 receptor by this compound can result in molecular and cellular effects that influence immune response and inflammation . These effects could potentially be beneficial for the treatment or prevention of various diseases, conditions, or disorders .
Biochemical Analysis
Biochemical Properties
Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, modulating their activity and function. For instance, it has been identified as a modulator of the CCR6 receptor, which is involved in immune responses . The nature of these interactions includes binding to the active sites of enzymes, altering their conformation, and affecting their catalytic activity.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the CCR6 receptor can lead to changes in cell signaling pathways that regulate immune responses . Additionally, it may impact gene expression by modulating transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the CCR6 receptor, modulating its activity and downstream signaling pathways . This binding can result in the inhibition or activation of specific enzymes, leading to changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating immune responses and cellular processes. At higher doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal physiological functions . Threshold effects are observed, where the compound’s impact becomes significant only above a certain concentration.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with the CCR6 receptor can influence metabolic pathways related to immune responses . These interactions can lead to changes in the levels of specific metabolites and alterations in metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. It is transported across cell membranes and distributed to specific tissues where it exerts its effects . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with biomolecules and its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the methyl group at the 3-position. The final step involves the formation of the carbamate ester.
Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-chloro-2-methylpropylamine.
Methyl Group Introduction: The methyl group can be introduced via a methylation reaction using a methylating agent like methyl iodide.
Carbamate Ester Formation: The final step involves reacting the intermediate with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid ethyl ester
- Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid isopropyl ester
Uniqueness
Methyl-(3-methyl-azetidin-3-ylmethyl)-carbamic acid tert-butyl ester is unique due to its specific structural features, such as the tert-butyl ester group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[(3-methylazetidin-3-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13(5)8-11(4)6-12-7-11/h12H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZOHZRCUPJUMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CN(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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